molecular formula C16H18F4N2O3 B2685597 N1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251623-27-4

N1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2685597
CAS RN: 1251623-27-4
M. Wt: 362.325
InChI Key: DUVFMYZEHPXVIG-UHFFFAOYSA-N
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Description

N1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C16H18F4N2O3 and its molecular weight is 362.325. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Compounds in Drug Synthesis

Fluorine atoms are widely incorporated into pharmaceuticals to enhance drug properties, such as metabolic stability, lipophilicity, and bioavailability. For example, the synthesis and reactions of tetrafluoro-substituted compounds have been explored for potential applications in medicinal chemistry. These compounds often exhibit unique reactivities and properties beneficial for drug development (E. V. Pimenova et al., 2003).

Advanced Material Synthesis

Fluorinated compounds also play a crucial role in the development of materials with specific properties. For instance, the synthesis of fluoropyrazoles has been investigated for creating materials with potential applications in organic electronics and photonics, demonstrating the versatility of fluorinated motifs in tuning material properties (Riccardo Surmont et al., 2011).

Analytical and Sensing Applications

In analytical chemistry, fluorinated compounds have been utilized in the development of fluorescent probes and sensors. These compounds often exhibit enhanced stability and sensitivity, making them valuable tools for detecting ions and molecules in complex matrices. A study on fluorescent probes demonstrates the application of fluorinated compounds in temperature measurements within organic solvents, highlighting the potential for such molecules in analytical applications (Jianfeng Lou et al., 1997).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N2O3/c17-12-3-1-11(2-4-12)15(5-7-25-8-6-15)9-21-13(23)14(24)22-10-16(18,19)20/h1-4H,5-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVFMYZEHPXVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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